3,3-Difluorooxetane
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Overview
Description
Mechanism of Action
It’s worth noting that 3,3-difluorooxetane is a type of oxetane, a class of compounds that have received increasing interest in medicinal chemistry as attractive polar and low molecular weight motifs . Oxetanes have been demonstrated to often improve the chemical properties of target molecules for drug discovery purposes . They have been used as replacements for methylene, methyl, gem-dimethyl, and carbonyl groups .
The investigation of the properties of 3,3-diaryloxetanes, a related class of compounds, has shown that they can be used as potential bioisosteres, replacing problematic functionality while maintaining target activity and binding kinetics
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-difluorooxetane typically involves the difluorocyclopropanation of silyl enolates, followed by intramolecular nucleophilic substitution. One common method starts with the preparation of 2,2-difluoro-3-haloalcohols, which undergo intramolecular cyclization to form the oxetane ring . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the scalability of the synthetic routes mentioned above suggests that similar approaches could be adapted for large-scale production. The use of continuous flow reactors and optimization of reaction parameters could further enhance the efficiency and cost-effectiveness of industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluorooxetane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The oxetane ring can be oxidized or reduced to yield different functional groups, expanding its utility in synthetic chemistry.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of functionalized oxetanes, while oxidation and reduction reactions can produce alcohols, ketones, or other functional groups .
Scientific Research Applications
3,3-Difluorooxetane has found applications in various scientific research fields:
Medicinal Chemistry: It serves as a bioisosteric replacement for other functional groups, enhancing the metabolic stability and pharmacokinetic properties of drug candidates.
Materials Science: The unique electronic properties of the fluorine atoms make it a valuable component in the design of new materials with improved performance characteristics.
Chemical Biology: Its ability to form stable interactions with biological targets makes it useful in the development of probes and imaging agents.
Industrial Chemistry: The compound’s reactivity and stability under various conditions make it suitable for use in industrial processes and the synthesis of specialty chemicals.
Comparison with Similar Compounds
3,3-Diaryloxetanes: These compounds share the oxetane ring structure but have different substituents, leading to variations in their chemical properties and applications.
Fluorinated Oxetanes: Other fluorinated oxetanes, such as 3-fluorooxetane, exhibit similar electronic properties but differ in their steric characteristics and reactivity.
Uniqueness of 3,3-Difluorooxetane: The presence of two fluorine atoms on the oxetane ring distinguishes this compound from other similar compounds. This unique substitution pattern imparts distinct electronic and steric properties, making it a versatile building block for the development of new molecules with enhanced properties .
Biological Activity
3,3-Difluorooxetane (3,3-diFOx) is a novel compound that has garnered attention in medicinal chemistry due to its potential as a bioisosteric replacement in drug design. This article provides an overview of the biological activity associated with 3,3-diFOx, highlighting its applications, synthesis, and biological evaluations based on recent research findings.
The oxetane ring is a four-membered cyclic ether that has recently emerged as a promising scaffold in drug discovery. The introduction of fluorine atoms into the oxetane structure enhances its electronic properties and biological activity. The 3,3-difluoro substitution specifically contributes to improved lipophilicity and metabolic stability, making it an attractive candidate for medicinal applications.
Synthesis and Properties
The synthesis of this compound involves several chemical reactions that can be tailored to introduce various substituents. The properties of 3,3-diFOx include:
- Molecular Weight : Low molecular weight conducive for drug-like properties.
- Polarity : High polarity improves solubility in biological systems.
- Stability : Enhanced chemical stability compared to other oxetane derivatives.
Biological Evaluations
Recent studies have evaluated the biological activity of compounds incorporating the 3,3-diFOx moiety. The following table summarizes key findings from various research efforts:
Compound | Biological Target | IC50 Value (µM) | Remarks |
---|---|---|---|
Triazolyl derivative 34 | DltA enzyme (Enterococcus faecalis) | 3.4 | Potent inhibitor, comparable to nucleoside derivatives |
Acyclonucleoside with fluoro-alkenyl moiety | DltA enzyme | 7.4 | Effective surrogate for ribosyl nucleoside |
Compound with methoxymethyl-oxetane | EZH2 inhibitor | N/A | Improved metabolic stability and solubility |
These evaluations demonstrate that the incorporation of the 3,3-diFOx unit can significantly enhance the inhibitory activity of various compounds against specific biological targets.
Case Studies
- Bioisosteric Replacement : A study highlighted the use of 3,3-diFOx as a bioisosteric replacement for traditional functional groups in drug candidates. The results indicated that compounds with this substitution maintained or enhanced their biological activity while offering better pharmacokinetic profiles .
- Inhibition Studies : Inhibitory activities against the DltA enzyme were assessed for several derivatives containing the 3,3-diFOx unit. Notably, a triazolyl derivative exhibited an IC50 value of 3.4 µM, demonstrating its potential as a therapeutic agent against bacterial infections .
The mechanism by which this compound exerts its biological effects is largely attributed to its ability to mimic natural substrates in enzymatic reactions. This mimicry allows for effective binding to target proteins, thereby inhibiting their function. The presence of fluorine atoms further enhances interactions through increased electron density and hydrophobicity.
Properties
IUPAC Name |
3,3-difluorooxetane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F2O/c4-3(5)1-6-2-3/h1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJXRBOWCNYSSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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